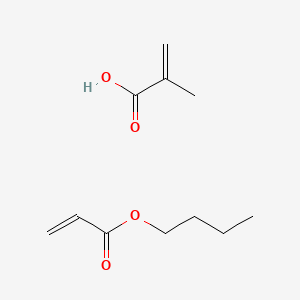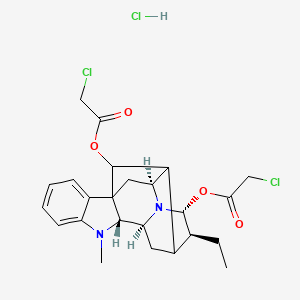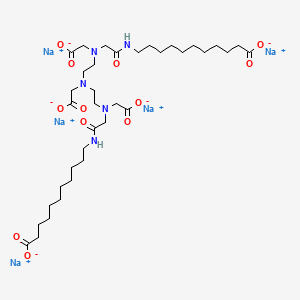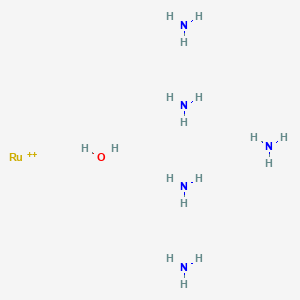
1,1,1,3,3,3-Hexafluoropropane
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoropropane is an organic chemical compound belonging to the class of organofluorides. It is a colorless gas, typically available in the form of a liquid gas. This compound is widely used in various industrial applications due to its unique properties, such as being a highly effective refrigerant, fire suppression agent, and heat transfer medium .
Mécanisme D'action
Target of Action
1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is primarily used as a fire suppression agent . Its primary targets are the flames and heat sources in a fire. It acts to suppress the fire and prevent further combustion.
Mode of Action
The mode of action of this compound involves the interruption of the combustion process. When used as a fire suppressant, it decomposes to produce Fluorine-containing species that compete with the fuel (such as coal) for OH, H, and O free radicals, thus interrupting the free-radical chain reaction that sustains the fire .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in combustion. By competing for free radicals, it disrupts the chain reactions that sustain the combustion process .
Result of Action
The primary result of the action of this compound is the suppression of fires. By interrupting the combustion process, it prevents the spread of fire and minimizes damage .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pressure. It is effective in a wide range of conditions, making it a versatile fire suppression agent . It is a greenhouse gas with a global warming potential of 9810 , which means its release into the atmosphere can contribute to climate change.
Analyse Biochimique
Biochemical Properties
1,1,1,3,3,3-Hexafluoropropane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, this compound can interact with membrane proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to disrupt cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in normal cellular functions. This can lead to altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as cytochrome P450. This binding can prevent the normal catalytic activity of the enzyme, leading to the accumulation of substrates and the depletion of products. Additionally, this compound can interact with DNA and RNA, causing changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. High doses can lead to adverse effects, including organ damage and impaired physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be sequestered in specific cellular compartments, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological effects .
Méthodes De Préparation
1,1,1,3,3,3-Hexafluoropropane is synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400°C. This reaction requires a catalyst, typically trivalent chromium (e.g., chromium (III) chloride) supported on carbon with low content of specific impurities . Industrial production methods follow similar routes, ensuring the compound’s purity and effectiveness for various applications.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing one or more fluorine atoms.
Oxidation and Reduction Reactions: These reactions are less common due to the compound’s high stability.
Addition Reactions: It can participate in electrophilic addition reactions, particularly in the presence of catalysts
Common reagents used in these reactions include hydrogen fluoride, various catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoropropane has a wide range of scientific research applications:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions
Biology: Its properties as a sterilant carrier make it valuable in biological research.
Medicine: It is used in the preparation of various pharmaceutical compounds.
Industry: It serves as a fire suppression agent, refrigerant, heat transfer medium, dielectric gas, and more
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoropropane can be compared with similar compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent in peptide chemistry and various chemical reactions
1,1,1,2,3,3-Hexafluoropropane: Another fluorinated compound with similar applications but different chemical properties
The uniqueness of this compound lies in its high stability, effectiveness as a refrigerant, and versatility in industrial applications.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXIBWMJZWTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052435 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquefied gas; [MSDSonline] | |
| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-1.1 °C, BP: -1.4 °C | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4343 g/cu cm at 0 °C | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
690-39-1, 27070-61-7 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 1,1,1,3,3,3-hexafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,3,3-HEXAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7075BUD0LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-94.2 °C, MP: -93.6 °C | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 1,1,1,3,3,3-hexafluoropropane units affect the optical properties of polymers?
A2: Studies on fluorine-containing polyethers [] reveal that incorporating this compound enhances transparency in the UV-Vis region. Films made from these polymers exhibit a sharp UV cut-off below 290 nm, rendering them colorless.
Q2: Can polymers containing this compound be used for high-barrier applications?
A3: Yes, poly(hydroxy amide ethers) incorporating this compound units exhibit excellent oxygen barrier properties []. The presence of the hexafluoroisopropylidene group contributes to these desirable barrier characteristics.
Q3: What are the common methods for synthesizing polymers incorporating this compound units?
A3: Several methods have been explored, including:
- Solution polycondensation: This technique, often employing high temperatures, is used to synthesize various fluorine-containing polymers like polyazomethines [], polyethers [], and polyacetals [], using monomers like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and appropriate co-monomers.
- Melt polycondensation: This method has been successfully used to synthesize polyaryloxydiphenylsilanes with high glass transition temperatures [], utilizing bisphenols like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
Q4: How does the choice of solvent affect the polymerization of this compound-containing monomers?
A5: Research on poly(ether ketone) synthesis [] highlights the importance of solvent choice. While supercritical carbon dioxide alone proved ineffective due to monomer and polymer insolubility, incorporating co-solvents like DMAc and NMP in small amounts facilitated polymerization.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H2F6, and its molecular weight is 152.04 g/mol.
Q6: What is the atmospheric lifetime of this compound, and what are its global warming potentials (GWPs)?
A7: Based on its reaction rate with hydroxyl radicals (OH), the atmospheric lifetime of HFC-236fa is estimated to be 210 years []. Its GWPs are calculated as 5610 for a 20-year horizon and 5160 for a 500-year horizon, highlighting its potential contribution to climate change [].
Q7: What are the main applications of this compound?
A7: HFC-236fa has been investigated as:
- A refrigerant: It serves as a potential replacement for ozone-depleting refrigerants like CFC-114 [].
- A blowing agent: HFC-236fa is used in the production of polyurethane foams and other foamed plastics, often in mixtures with other blowing agents [, ].
- A fire suppressant: Studies have explored its effectiveness in inhibiting coal flames, demonstrating its potential in fire suppression applications [].
Q8: How does this compound compare to other blowing agents in terms of performance?
A9: Mixtures containing this compound have been shown to improve the heat insulation behavior of foams, particularly at low temperatures, compared to some other blowing agents [].
Q9: Are there analytical methods for detecting and quantifying this compound in environmental samples?
A10: Yes, techniques like gas chromatography and gas chromatography-mass spectrometry are commonly employed for identifying and quantifying HFC-236fa in atmospheric samples [, ].
Q10: What are the current trends in emissions of this compound?
A11: While global emissions of HFC-236fa are relatively low compared to other HFCs, they are increasing []. This highlights the need for continued monitoring and potential mitigation strategies.
Q11: What is known about the acute inhalation toxicity of this compound?
A12: Studies on rats exposed to a 9:1 mixture of HFC-236fa and 1-bromopropane revealed no deaths or signs of acute toxicity at the tested concentration, suggesting a relatively low acute inhalation toxicity profile [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)










